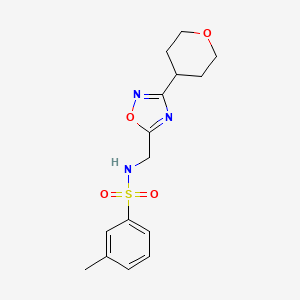

3-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Description

3-Methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core linked to a tetrahydro-2H-pyran-4-yl group and a 3-methylbenzenesulfonamide moiety. The oxadiazole ring serves as a bioisostere for ester or amide functionalities, enhancing metabolic stability compared to traditional sulfonamide antibiotics . The tetrahydro-2H-pyran group contributes to improved solubility due to its oxygen-containing saturated ring, while the 3-methyl substituent on the benzene ring may modulate steric and electronic interactions with biological targets.

Properties

IUPAC Name |

3-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-11-3-2-4-13(9-11)23(19,20)16-10-14-17-15(18-22-14)12-5-7-21-8-6-12/h2-4,9,12,16H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCKKGXSSLJXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR) and case studies.

The molecular formula of the compound is with a molecular weight of 347.43 g/mol. The compound features a benzenesulfonamide moiety linked to a tetrahydropyran and an oxadiazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonamide structures often exhibit antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is anticipated based on structural similarities to known active compounds.

Anticancer Activity

The oxadiazole moiety is frequently associated with anticancer activity. A study demonstrated that oxadiazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation. The SAR analysis suggested that the presence of electron-withdrawing groups enhances cytotoxicity, indicating that the structural characteristics of this compound may contribute significantly to its potential anticancer effects.

Neuropharmacological Effects

Research on related tetrahydropyran derivatives has shown promise in modulating neurotransmitter systems. For example, certain tetrahydropyran-based compounds have been identified as dopamine and serotonin transporter inhibitors. This suggests that this compound may also exhibit neuropharmacological activity, potentially impacting mood disorders or neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The introduction of different substituents on the benzenesulfonamide ring can significantly affect potency and selectivity against specific biological targets.

- Ring Modifications : Modifications in the oxadiazole or tetrahydropyran rings can enhance solubility and bioavailability, improving therapeutic efficacy.

- Molecular Interactions : The ability of the compound to form hydrogen bonds and hydrophobic interactions with target proteins is essential for its biological activity.

Case Studies

Several studies have investigated similar compounds:

- Anticancer Study : A derivative similar in structure to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Research : Another study highlighted that sulfonamide derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related sulfonamide derivatives, emphasizing molecular features, solubility, and hypothesized bioactivity.

Structural Analogues with Modified Sulfonamide Groups

- N-((3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide (): Key Differences: Replaces the 3-methylbenzenesulfonamide group with a cyclopropanesulfonamide. Impact: The cyclopropane ring introduces higher ring strain and reduced lipophilicity (predicted LogP ~1.8) compared to the target compound (LogP ~2.1). This may enhance metabolic stability but reduce membrane permeability . Bioactivity: Not explicitly reported, but the cyclopropane group is often used to optimize pharmacokinetic profiles in drug candidates.

Traditional Sulfonamide Antibiotics

- Sulfamethoxazole ():

- Structure : Features a benzenesulfonamide linked to a 5-methylisoxazole group.

- Key Differences : Lacks the oxadiazole and tetrahydro-2H-pyran moieties.

- Impact : The isoxazole ring provides antibacterial activity via dihydropteroate synthase inhibition, but its lower molecular weight (C10H11N3O3S) and LogP (~0.5) result in higher aqueous solubility compared to the target compound. However, the absence of a saturated oxygen-containing ring may reduce metabolic stability .

Modern Bioactive Derivatives

- BD01284567 (): Structure: 3-Methyl-7-(tetrahydro-2H-pyran-4-yl)-2-((trans-4-(trifluoromethyl)cyclohexyl)methoxy)imidazo[1,2-a]pyridine-6-carboxylic acid (C25H28F3N5O6S). Key Differences: Incorporates a trifluoromethylcyclohexyl group and imidazopyridine core instead of the oxadiazole-sulfonamide system. The imidazopyridine core is associated with kinase inhibition, suggesting a divergent therapeutic application compared to the target compound .

Table 1: Comparative Analysis of Key Compounds

Key Findings and Implications

Solubility vs. Stability : The tetrahydro-2H-pyran group in the target compound balances moderate lipophilicity (LogP ~2.1) with metabolic stability, outperforming cyclopropane analogues in solubility but lagging behind traditional sulfonamides like Sulfamethoxazole.

Bioisosteric Advantages : The 1,2,4-oxadiazole ring may offer superior hydrolytic stability compared to ester-containing compounds, making it suitable for oral administration.

Therapeutic Potential: Structural parallels to BD01284567 suggest kinase inhibition as a plausible mechanism, though further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.